molecular formula C27H27N2NaO5S B13778147 Sodium (3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)butyl)benzenesulphonate CAS No. 70224-88-3

Sodium (3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)butyl)benzenesulphonate

Cat. No.: B13778147
CAS No.: 70224-88-3
M. Wt: 514.6 g/mol
InChI Key: ILPBZLYLCPDREW-UHFFFAOYSA-M
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Description

Sodium (3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)butyl)benzenesulphonate is a complex organic compound with a unique structure that combines anthracene and benzenesulphonate moieties. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)butyl)benzenesulphonate involves multiple steps. The process typically starts with the preparation of the anthracene derivative, followed by the introduction of the isopropylamino group. The final step involves the sulphonation of the benzenesulphonate moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems also enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium (3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)butyl)benzenesulphonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions typically yield hydroquinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulphonate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted benzenesulphonates .

Scientific Research Applications

Sodium (3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)butyl)benzenesulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Employed in the study of cellular processes and as a fluorescent probe for imaging.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties

Mechanism of Action

The mechanism of action of Sodium (3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)butyl)benzenesulphonate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, the compound can inhibit certain enzymes, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 1-amino-9,10-dihydro-4-((4-methylphenyl)sulphonyl)oxyphenylamino-9,10-dioxoanthracene-2-sulphonate
  • Sodium 1-amino-9,10-dihydro-4-((3-(hydroxyacetyl)amino)phenyl)amino-9,10-dioxoanthracene-2-sulphonate

Uniqueness

Compared to similar compounds, Sodium (3-((9,10-dihydro-4-(isopropylamino)-9,10-dioxo-1-anthryl)amino)butyl)benzenesulphonate stands out due to its unique combination of anthracene and benzenesulphonate moieties. This structure imparts distinct chemical and biological properties, making it particularly useful in various research applications .

Properties

CAS No.

70224-88-3

Molecular Formula

C27H27N2NaO5S

Molecular Weight

514.6 g/mol

IUPAC Name

sodium;2-[3-[[9,10-dioxo-4-(propan-2-ylamino)anthracen-1-yl]amino]butyl]benzenesulfonate

InChI

InChI=1S/C27H28N2O5S.Na/c1-16(2)28-21-14-15-22(25-24(21)26(30)19-9-5-6-10-20(19)27(25)31)29-17(3)12-13-18-8-4-7-11-23(18)35(32,33)34;/h4-11,14-17,28-29H,12-13H2,1-3H3,(H,32,33,34);/q;+1/p-1

InChI Key

ILPBZLYLCPDREW-UHFFFAOYSA-M

Canonical SMILES

CC(C)NC1=C2C(=C(C=C1)NC(C)CCC3=CC=CC=C3S(=O)(=O)[O-])C(=O)C4=CC=CC=C4C2=O.[Na+]

Origin of Product

United States

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